3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97%
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Overview
Description
3-(4-Fluoro-3-methyl-phenyl)-prop-2-yn-1-ol, 97% (3-FMP-2-yn-1-ol) is an organic compound belonging to the alkyne family of compounds. It is a colorless liquid with a sweet, fruity odor and is soluble in polar organic solvents. 3-FMP-2-yn-1-ol is a versatile compound that is used in a variety of scientific applications, including organic synthesis, biochemical research, and pharmaceutical development.
Scientific Research Applications
3-FMP-2-yn-1-ol is used in a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. It is also used in biochemical research as a substrate for various enzymes, and in pharmaceutical development as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 3-FMP-2-yn-1-ol is not well understood. It is believed to act as an inhibitor of certain enzymes, and to interact with various proteins and receptors in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FMP-2-yn-1-ol are not well understood. It is believed to interact with certain enzymes and proteins in the body, but the exact mechanism of action is not known.
Advantages and Limitations for Lab Experiments
3-FMP-2-yn-1-ol is a versatile compound that has a number of advantages for laboratory experiments. It is relatively inexpensive, easy to obtain, and has a wide range of applications. However, it is not very stable and can decompose in the presence of light or heat, so it should be stored in a cool, dark place and used as soon as possible.
Future Directions
The potential future directions for 3-FMP-2-yn-1-ol are numerous. Further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in organic synthesis, pharmaceutical development, and other scientific fields. Finally, further research could be conducted to explore the potential for using 3-FMP-2-yn-1-ol as a drug or therapeutic agent.
Synthesis Methods
3-FMP-2-yn-1-ol is typically synthesized from the reaction of 4-fluoro-3-methylphenol with propargyl bromide in the presence of potassium carbonate. The reaction produces a mixture of 3-FMP-2-yn-1-ol and 3-fluoro-4-methyl-phenyl-prop-2-yn-1-ol, which can be separated by chromatography. The yield of 3-FMP-2-yn-1-ol is typically in the range of 97-98%.
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)prop-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h4-5,7,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXXOQVTJCWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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